molecular formula C20H15ClN2O4S B2695917 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862795-49-1

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2695917
CAS No.: 862795-49-1
M. Wt: 414.86
InChI Key: ZMWYBLMAPUFMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic small molecule featuring a 1,3-oxazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . This compound incorporates a benzenesulfonyl group, a 2-chlorophenyl substituent, and a furan-2-ylmethyl amine moiety, a structural combination that suggests potential for diverse pharmacological activity. Compounds based on the 1,3-oxazole structure have been extensively investigated for their antimicrobial properties, showing activity against Gram-positive bacterial strains and fungal strains such as C. albicans . Furthermore, structurally similar sulfonamide and 1,3-oxazole-containing compounds are the subject of patents for use in treating cancer and other diseases, highlighting the research interest in this chemical class . The presence of the sulfonamide group is a common feature in many bioactive molecules and is often associated with specific enzyme inhibition capabilities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYBLMAPUFMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, furan-2-carbaldehyde, and phenylsulfonyl chloride. The key steps may involve:

  • Formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with furan-2-carbaldehyde.
  • Cyclization of the Schiff base to form the oxazole ring.
  • Introduction of the phenylsulfonyl group through sulfonylation.
  • Final amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Variations in the Sulfonyl Substituent

Compound Name Sulfonyl Group Key Differences & Implications Reference
Target Compound Benzenesulfonyl Baseline electronic and steric properties. N/A
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine 4-Methylbenzenesulfonyl Increased lipophilicity due to methyl group; may alter metabolic stability.
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine 4-Chlorobenzenesulfonyl Enhanced electron-withdrawing effects from Cl; potential for stronger receptor interactions.

Key Insight : Substituting the sulfonyl group modulates electronic properties and steric bulk, impacting solubility and target affinity.

Variations in the N-Substituent

Compound Name N-Substituent Key Differences & Implications Reference
Target Compound Furan-2-ylmethyl Moderate polarity; furan oxygen enables hydrogen bonding. N/A
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine Benzyl Increased aromaticity and lipophilicity; may reduce solubility.
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Morpholin-4-ylpropyl Morpholine ring enhances solubility and bioavailability via improved water interaction.

Key Insight : The N-substituent critically influences pharmacokinetics. Polar groups (e.g., morpholine) improve solubility, while aromatic groups (e.g., benzyl) enhance membrane permeability.

Core Heterocycle Modifications

Compound Name Core Heterocycle Key Differences & Implications Reference
Target Compound 1,3-Oxazole Balanced rigidity and electronic properties. N/A
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Thiadiazole’s sulfur atom increases electron density; may enhance binding to metal ions.
SSR125543A (CRF1 antagonist) 1,3-Thiazole Thiazole core with complex substituents shows nanomolar receptor affinity.

Key Insight : Replacing oxazole with thiazole or thiadiazole alters electronic and conformational properties, affecting target selectivity and potency.

Biological Activity

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine, also known by its CAS number 862793-21-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C20H15ClN2O4SC_{20}H_{15}ClN_{2}O_{4}S with a molecular weight of 414.9 g/mol. Its structure features a benzenesulfonyl group, a chlorophenyl moiety, and a furan ring integrated into an oxazole framework, which are known to contribute to its biological properties.

PropertyValue
CAS Number862793-21-3
Molecular FormulaC20H15ClN2O4S
Molecular Weight414.9 g/mol
StructureStructure

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exhibit significant antitumor properties. For example, related compounds have shown potent inhibitory effects on various cancer cell lines with IC50 values in the low micromolar range. Specifically, one study reported an IC50 value of 1.30 μM against HepG2 cells, suggesting strong antiproliferative activity .

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, promoting apoptosis and cell cycle arrest in cancer cells.

Analgesic Potential

Another area of interest is the compound's potential as an analgesic agent. The synthesis and evaluation of similar oxazole derivatives have indicated that they may modulate pain pathways effectively, providing a new avenue for pain management without the adverse effects commonly associated with traditional analgesics .

Case Studies

  • Antiproliferative Assays : In vitro studies demonstrated that derivatives of this compound inhibited the growth of solid tumors significantly more than standard treatments. For instance, a derivative exhibited an IC50 value of 95.48 nM against HDAC3, highlighting its selectivity and potency as a therapeutic agent .
  • Combination Therapy : Research has shown that combining this compound with other anticancer agents like taxol enhances overall efficacy. In experiments, low concentrations improved the anticancer activity of these agents significantly, indicating potential for combination therapies in clinical settings .

Toxicity and Safety

While promising results have emerged regarding the biological activity of this compound, it is crucial to assess its toxicity profile thoroughly. Current data indicate that it is intended for research purposes only and not for human therapeutic applications or veterinary use. Safety assessments are essential for understanding its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed:

Sulfonamide Formation : React 2-chlorophenylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.

Oxazole Cyclization : Use propargylamine or a furan-2-ylmethylamine derivative in a cyclization reaction with the sulfonamide intermediate. Catalytic acids (e.g., p-toluenesulfonic acid) and elevated temperatures (80–100°C) improve yields .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

  • Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Continuous flow reactors may enhance scalability and reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Techniques :

  • NMR : Confirm substituent positions via 1H^1H NMR (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl group deshielding effects) and 13C^{13}C NMR (oxazole C-2 at ~160 ppm) .
  • IR : Detect sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and oxazole ring vibrations (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of benzenesulfonyl group) .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural validation?

  • Procedure :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

Refinement : SHELX refines atomic coordinates, thermal parameters, and occupancy factors. ORTEP-3 generates graphical representations for bond angle/geometry validation .

Validation : Check for R-factors (<5%) and CCDC deposition compliance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary the sulfonyl group).

Biological Assays : Test analogs for target binding (e.g., CRF1_1 receptor antagonism via cAMP inhibition assays) .

Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity (Cl vs. F) with activity. For example, 2-chlorophenyl may enhance lipophilicity and membrane permeability compared to fluorophenyl analogs .

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like CRF1_1 receptors. Focus on interactions between the sulfonyl group and Arg186^{186} residues .
  • ADMET Prediction : Employ SwissADME to estimate logP (~3.5), bioavailability (Lipinski rule compliance), and CYP450 metabolism risks .

Q. How can researchers address impurities or byproducts formed during large-scale synthesis?

  • Solutions :

  • Byproduct Identification : LC-MS/MS detects common impurities (e.g., des-chloro derivatives from incomplete substitution).
  • Process Control : Adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and use scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.